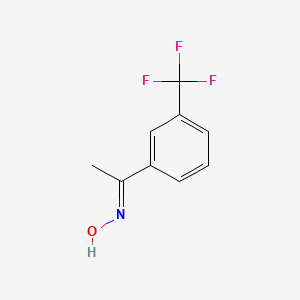

3'-(Trifluoromethyl)acetophenone oxime

Description

Significance of Trifluoromethylation in Organic Chemistry

The introduction of a trifluoromethyl (-CF3) group into an organic molecule is a widely employed strategy in medicinal and materials chemistry. researchgate.net The trifluoromethyl group is highly electronegative, often described as having an electronegativity intermediate between that of fluorine and chlorine. theclinivex.com This property can significantly influence the acidity or basicity of nearby functional groups. theclinivex.com

One of the most valued attributes of trifluoromethylation is its impact on a molecule's metabolic stability. The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic oxidation, a common pathway for drug degradation in the body. chemicalbook.com This enhanced stability can lead to a longer biological half-life for therapeutic agents. chemicalbook.com Furthermore, the trifluoromethyl group is often used as a bioisostere for other atoms or groups, such as chlorine or a methyl group. theclinivex.com This substitution can modulate a compound's steric and electronic profile, potentially improving its interaction with biological targets and enhancing its efficacy. theclinivex.comchemicalbook.com The lipophilicity, or fat-solubility, of a molecule is also increased by the presence of a trifluoromethyl group, which can improve its ability to permeate cell membranes. chemicalbook.com

Overview of Oxime Chemistry in Synthetic Transformations

Oximes are a class of organic compounds characterized by the functional group C=N-OH. They are typically synthesized through the condensation reaction of an aldehyde or a ketone with hydroxylamine (B1172632). capotchem.comgoogle.com The resulting compounds, aldoximes from aldehydes and ketoximes from ketones, are versatile synthetic intermediates. capotchem.com Their utility stems from the reactivity of the oxime functional group, which can be readily converted into other important functionalities such as amides, nitriles, and amines. capotchem.comgoogle.com

A cornerstone reaction in oxime chemistry is the Beckmann rearrangement, an acid-catalyzed transformation of an oxime into a substituted amide. nist.govguidechem.com This rearrangement is of significant industrial importance, most notably in the production of caprolactam, the precursor to Nylon 6, from cyclohexanone (B45756) oxime. google.comnist.gov The reaction proceeds via the conversion of the oxime's hydroxyl group into a good leaving group, followed by the migration of the group anti-periplanar to the leaving group on the nitrogen atom. nist.govgoogleapis.com The versatility of oximes also extends to their use in the formation of nitrogen-containing heterocyclic compounds and their role as protecting groups for carbonyl compounds. capotchem.comnih.gov

Research Trajectories for 3'-(Trifluoromethyl)acetophenone (B147564) Oxime

The primary and most well-documented research application of 3'-(Trifluoromethyl)acetophenone oxime is its role as a key intermediate in the synthesis of the fungicide Trifloxystrobin (B1683241). theclinivex.comchemicalbook.com Trifloxystrobin is a broad-spectrum foliar fungicide used for plant protection. chemicalbook.com The synthesis of Trifloxystrobin from this compound involves further chemical modifications, highlighting the oxime's utility as a building block for more complex, commercially important molecules. researchgate.net

The synthesis of this compound itself is typically achieved through the reaction of 3'-(Trifluoromethyl)acetophenone with a hydroxylamine salt, such as hydroxylamine hydrochloride or hydroxylamine sulfate. google.comlgcstandards.com Various synthetic routes to the precursor ketone, 3'-(Trifluoromethyl)acetophenone, have been developed, often starting from materials like m-chlorotrifluorotoluene or benzotrifluoride (B45747). google.comnih.gov While the bulk of the available research focuses on its application in agrochemical synthesis, the presence of both the trifluoromethyl group and the oxime functionality makes this compound a molecule of interest for further synthetic explorations and potential applications in other areas of chemical science.

Compound Data

Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈F₃NO | chemicalbook.com |

| Molecular Weight | 203.16 g/mol | chemicalbook.com |

| Appearance | White to Off-White Solid/Powder | capotchem.com |

| Melting Point | 83-86 °C | chemicalbook.comcapotchem.com |

| Boiling Point (Predicted) | 255.4 ± 40.0 °C | chemicalbook.com |

| Density (Predicted) | 1.23 ± 0.1 g/cm³ | chemicalbook.com |

| CAS Number | 99705-50-7 | chemicalbook.comcapotchem.com |

Spectral Data Summary for this compound

| Data Type | Information | Source(s) |

| IUPAC Name | (NZ)-N-[1-[3-(trifluoromethyl)phenyl]ethylidene]hydroxylamine | |

| InChI | InChI=1S/C9H8F3NO/c1-6(13-14)7-3-2-4-8(5-7)9(10,11,12)/h2-5,14H,1H3/b13-6- | |

| SMILES | C(=NO)(C1=CC=CC(C(F)(F)F)=C1)C | chemicalbook.com |

| IR Spectroscopy | Spectral data available from the Coblentz Society collection, measured in CCl4 and CS2 solutions. | nist.gov |

Structure

3D Structure

Properties

IUPAC Name |

(NE)-N-[1-[3-(trifluoromethyl)phenyl]ethylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO/c1-6(13-14)7-3-2-4-8(5-7)9(10,11)12/h2-5,14H,1H3/b13-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQGVWMIRCZEUBB-AWNIVKPZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=CC(=CC=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/C1=CC(=CC=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99705-50-7 | |

| Record name | Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Trifluoromethyl Acetophenone Oxime

Direct Oximation of 3'-(Trifluoromethyl)acetophenone (B147564)

The most straightforward method for synthesizing 3'-(Trifluoromethyl)acetophenone oxime is the direct reaction of 3'-(Trifluoromethyl)acetophenone with a hydroxylamine (B1172632) reagent. This reaction transforms the ketone's carbonyl group into an oxime functional group.

The oximation reaction typically involves treating 3'-(Trifluoromethyl)acetophenone with a hydroxylamine salt, such as hydroxylamine hydrochloride or hydroxylamine sulfate. prepchem.comgoogleapis.com The reaction requires a base to neutralize the acid released from the hydroxylamine salt, thereby liberating the free hydroxylamine nucleophile. Common bases include sodium acetate (B1210297) and sodium hydroxide (B78521). prepchem.comgoogleapis.com

The choice of solvent and temperature is crucial for the reaction's success. Aliphatic alcohols like methanol (B129727) or ethanol (B145695) are frequently used as solvents. prepchem.comgoogleapis.com The reaction can be conducted at ambient temperature or heated to reflux to increase the reaction rate. prepchem.comgoogleapis.com For instance, one documented procedure involves heating 3'-(Trifluoromethyl)acetophenone and hydroxylamine hydrochloride with sodium acetate trihydrate in methanol under reflux for one hour. prepchem.com Another method describes reacting the ketone with a hydroxylamine salt and a sodium hydroxide solution at a moderately elevated temperature of 40 to 45°C for 5 to 7 hours. googleapis.com

Some modern approaches have explored solvent-free conditions, such as grinding the reactants together, which can lead to high yields and is considered an environmentally friendlier method. asianpubs.orgasianpubs.org While not specifically documented for this exact compound, the general principle of using a base like sodium carbonate under grinding conditions is a well-established method for oximation. asianpubs.orgasianpubs.org

Table 1: Reaction Conditions for Direct Oximation

| Reagents | Base | Solvent | Temperature | Time | Yield | Reference |

| 3'-(Trifluoromethyl)acetophenone, Hydroxylamine Hydrochloride | Sodium Acetate Trihydrate | Methanol | Reflux | 1 hour | ~97% | prepchem.com |

| Isomeric mixture of trifluoromethyl acetophenone (B1666503), Hydroxylamine salt | 30% NaOH solution | Aliphatic Alcohol | 40-45°C | 5-7 hours | 75-81% (overall process) | googleapis.com |

| General Aldehydes, Hydroxylamine Hydrochloride | Anhydrous Sodium Carbonate | None (Grinding) | Room Temperature | 2 min | ~95% | asianpubs.orgasianpubs.org |

Optimizing the yield and ensuring the high purity of this compound is critical for its use in subsequent reactions. The molar ratio of reactants is a key parameter to control. Studies on similar oximation reactions show that using a slight excess of hydroxylamine and a suitable amount of base can drive the reaction to completion and maximize the yield. asianpubs.org

After the reaction is complete, purification is necessary to remove unreacted starting materials, salts, and by-products. A common workup procedure involves removing the solvent under reduced pressure, adding water to the residue, and then extracting the oxime product with an organic solvent like ethyl acetate. prepchem.com The organic layer is then dried over an anhydrous drying agent, such as sodium sulfate, and the solvent is evaporated to yield the crude product. prepchem.com

Further purification can be achieved through recrystallization or by employing solvent-based purification methods to separate the desired meta-isomer from other potential isomers, especially when the starting ketone is part of an isomeric mixture. googleapis.com The final product is often a solid with a reported melting point in the range of 63° to 65° C. prepchem.com

Multi-Step Synthesis Approaches Involving this compound as an Intermediate

An alternative to direct oximation is a multi-step pathway where the oxime is formed as a key intermediate from a different starting material. This route is particularly relevant in the industrial synthesis of related compounds. google.comwipo.int

This synthetic route typically begins with 3-aminobenzotrifluoride (m-trifluoromethylaniline) and proceeds through a diazotization reaction followed by a coupling reaction with acetaldoxime (B92144). google.comwipo.intpatsnap.com This sequence constructs the desired acetophenone oxime structure.

The first step in this sequence is the diazotization of 3-aminobenzotrifluoride. This is a classic reaction in organic chemistry where the primary aromatic amine is converted into a diazonium salt. chemguide.co.uk The reaction is performed by treating the amine with a solution of sodium nitrite (B80452) (NaNO₂) in the presence of a strong mineral acid, such as sulfuric acid or hydrochloric acid. wipo.intpatsnap.com

It is critical to maintain low temperatures, typically between 0°C and 5°C, throughout the diazotization process. google.compatsnap.com This is because diazonium salts are generally unstable at higher temperatures and can decompose, leading to unwanted side products and reduced yields. chemguide.co.uk The successful formation of the 3-(trifluoromethyl)benzenediazonium salt solution is essential for the subsequent coupling step. patsnap.comnih.gov

Table 2: Conditions for Diazotization of 3-Aminobenzotrifluoride

| Amine | Acid | Nitrite Source | Temperature | Reference |

| 3-Aminobenzotrifluoride | Sulfuric Acid | Not specified | Not specified | wipo.int |

| m-Trifluoromethylaniline | Sulfuric Acid (25% aq.) | Sodium Nitrite (30% aq.) | 0-5°C | patsnap.com |

| 3-Aminobenzotrifluoride | Sulfuric Acid | Sodium Nitrite | 0-5°C | google.com |

The cold diazonium salt solution is then added to a mixture containing acetaldoxime. wipo.intpatsnap.com This is an electrophilic substitution reaction where the diazonium ion couples with the acetaldoxime. libretexts.org The reaction is typically catalyzed by a copper salt, such as cuprous chloride or cupric chloride. google.compatsnap.com

Control of pH is vital during the coupling reaction. The pH is generally maintained in a weakly acidic range of 4 to 4.5 by the simultaneous addition of a base, such as sodium hydroxide. google.compatsnap.com This pH control is crucial for the reaction to proceed efficiently. The temperature is also kept low (0-5°C) to ensure the stability of the diazonium salt until it reacts. google.compatsnap.com The resulting product of this coupling reaction is this compound, which is then typically extracted using an organic solvent like toluene. google.com This multi-step process, while more complex, is part of an established industrial route for producing 3'-(Trifluoromethyl)acetophenone after a final hydrolysis step. wipo.intpatsnap.com

Grignard Reagent-Mediated Synthesis Pathways

Preparation of Fluorinated Grignard Reagents

The synthesis commences with the preparation of a fluorinated Grignard reagent. google.com This is typically achieved by reacting an isomeric mixture of halobenzotrifluoride, such as 2, 3, and 4-bromobenzotrifluoride, with magnesium metal in an organic solvent like tetrahydrofuran (B95107) (THF). google.com The reaction is often initiated with a catalytic amount of iodine and proceeds under a nitrogen atmosphere to prevent quenching of the highly reactive organometallic species. google.com The temperature is carefully controlled, typically around 40-50°C, to ensure a smooth and complete reaction, which can be monitored by gas-liquid chromatography (GLC). google.com While effective, the preparation of trifluoromethylphenyl Grignard reagents requires careful safety considerations, as they can be potentially explosive upon loss of solvent or moderate heating. nih.gov

Table 1: Reaction Parameters for Fluorinated Grignard Reagent Preparation

| Parameter | Condition | Source |

|---|---|---|

| Starting Material | Isomeric mixture of halobenzotrifluoride (e.g., bromobenzotrifluoride) | google.com |

| Reagent | Magnesium turnings | google.com |

| Solvent | Dry Tetrahydrofuran (THF) | google.com |

| Catalyst | Iodine | google.com |

| Atmosphere | Nitrogen | google.com |

| Temperature | ~40-50 °C | google.com |

Ketene Addition and Subsequent Oxime Formation

Following the formation of the trifluoromethyl acetophenone, the final step is the oximation. The ketone is dissolved in an aliphatic alcohol and reacted with a hydroxylamine salt, such as hydroxylamine hydrochloride or hydroxylamine sulfate. google.comgoogleapis.com A base, like a 30% sodium hydroxide solution, is added to facilitate the reaction, which is typically warmed to 40-45°C for several hours. google.comgoogleapis.com After the reaction is complete, the this compound is extracted and can be purified by crystallization from a solvent like cyclohexane (B81311) to yield a product with a purity higher than 99.5%. google.comgoogleapis.com

Table 2: Synthesis of this compound via Ketene Addition

| Step | Reagents & Conditions | Yield | Purity | Source |

|---|---|---|---|---|

| Ketene Addition | Grignard reagent, ketene, hydrocarbon solvent, transition metal ligand-acid complex, 0 to -10°C | 78-85% (for ketone) | - | google.com |

Exploration of Alternative Synthetic Pathways

Besides the Grignard-mediated route, several alternative methods for the synthesis of this compound have been explored. A common traditional route starts from benzotrifluoride (B45747) and involves a multi-step process of nitration, hydrogenation to form 3-aminobenzotrifluoride, diazotization, and subsequent condensation with acetaldoxime. google.comgoogleapis.com However, this method can result in lower yields and the formation of unwanted isomers that require separation. google.com

Another established method involves the direct oximation of commercially available 3'-(Trifluoromethyl)acetophenone. prepchem.com In this procedure, the ketone is heated under reflux with hydroxylamine hydrochloride and a base like sodium acetate trihydrate in a solvent such as methanol. prepchem.com This straightforward method provides a high yield of the desired oxime. prepchem.com

A further alternative pathway involves the diazotization of 3-aminobenzotrifluoride in the presence of sulfuric acid, followed by a coupling reaction with acetaldoxime in a lot-wise manner. google.com The resulting oxime is then isolated. google.com This method, a variation of the classical diazotization route, aims to improve yield and purity. google.comgoogle.com

Challenges and Future Directions in Sustainable Synthesis of Fluorinated Oximes

The synthesis of fluorinated compounds, including oximes, presents unique challenges, particularly concerning sustainability. agchemigroup.eu A significant issue is the reliance on harsh reagents and energy-intensive conditions. agchemigroup.eu For instance, the industrial production of many fluorochemicals begins with fluorspar and concentrated sulfuric acid at high temperatures, generating the hazardous intermediate hydrogen fluoride. agchemigroup.eu

Future research is directed towards developing greener and more sustainable synthetic methodologies. agchemigroup.eu This includes the exploration of processes that operate under milder conditions and utilize less hazardous reagents. agchemigroup.eu For example, recent advancements have demonstrated the potential of using oxalic acid to extract fluorine compounds directly from fluorspar at room temperature, which could fundamentally change the supply chain for fluorochemicals and reduce the environmental impact. agchemigroup.eu

For the synthesis of fluorinated oximes specifically, the development of more efficient catalytic systems and the use of environmentally benign solvents are key areas of focus. researchgate.netst-andrews.ac.uk The goal is to create synthetic routes that are not only high-yielding and selective but also minimize waste and energy consumption, aligning with the principles of green chemistry. chemicalbook.comnoaa.gov The persistence of some fluorinated compounds in the environment is another growing concern, prompting research into designing molecules that are effective for their intended purpose but can also degrade into benign substances after use. st-andrews.ac.uk

Reactivity and Mechanistic Investigations of 3 Trifluoromethyl Acetophenone Oxime

Chemical Transformations of the Oxime Functionality

The oxime group in 3'-(trifluoromethyl)acetophenone (B147564) oxime is a versatile functional handle, susceptible to a variety of chemical transformations, including cleavage back to the parent ketone (deoximation), rearrangement to amides, and participation in radical reactions.

Deoximation Reactions

The regeneration of the carbonyl group from the oxime, known as deoximation, is a fundamental transformation. This can be achieved through several methods, with acid-catalyzed hydrolysis being a common approach.

The conversion of 3'-(trifluoromethyl)acetophenone oxime back to 3'-(trifluoromethyl)acetophenone is frequently accomplished through acid-catalyzed hydrolysis. nih.govgoogle.com This reaction is a key step in certain synthetic routes where the oxime is used as an intermediate. google.comgoogleapis.com The general mechanism for the acid-catalyzed hydrolysis of an oxime involves the initial protonation of the oxime's hydroxyl group, which enhances its leaving group ability. Subsequent nucleophilic attack by water on the carbon atom of the C=N bond leads to a tetrahedral intermediate. This intermediate then eliminates hydroxylamine (B1172632) to furnish the corresponding ketone. masterorganicchemistry.com

In the case of this compound, the process can be efficiently carried out using strong acids such as hydrochloric acid. google.com The reaction typically involves heating the oxime in an aqueous acidic solution. For instance, a patented process describes the hydrolysis of the oxime using 20% hydrochloric acid with heating and stirring, followed by neutralization and distillation to yield 3'-(trifluoromethyl)acetophenone. mdpi.com Another patent details a similar hydrolysis with 30% HCl at temperatures ranging from 70-110 °C for 3 to 7 hours.

The following table summarizes representative conditions for the acid-catalyzed deoximation of this compound to its parent ketone, as described in various patents.

| Reagent/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 30% HCl | - | 70-110 | 3-7 | Not specified | |

| 20% HCl | Toluene | Reflux | 3-5 | ~70 | mdpi.com |

| 30% HCl | Water | 90-95 | 5-6 | Not specified |

Table 1: Conditions for Acid-Catalyzed Deoximation of this compound

While acid-catalyzed hydrolysis is a common method, alternative deoximation strategies exist that can offer milder conditions or different selectivities. researchgate.net These methods can be broadly categorized as oxidative, reductive, or based on other principles like photocatalysis.

Oxidative Deoximation: Various oxidizing agents can cleave the C=N bond of oximes to regenerate the carbonyl compound. Reagents such as pyridinium (B92312) chlorochromate (PCC) under microwave irradiation have been shown to be effective for the deoximation of various oximes, often with high yields and short reaction times. Another approach involves the use of N-iodosuccinimide under microwave irradiation, which has demonstrated chemoselective deoximation of ketoximes in the presence of other functional groups like alcohols and alkenes. adichemistry.com Photocatalytic oxidative deoximation has also been reported as a metal-free and waste-free method, driven by visible light, where the ketone product itself can act as an autocatalyst. rsc.org

Reductive Deoximation: Reductive methods can also be employed. For instance, a system using iron powder in THF with catalytic amounts of trimethylsilyl (B98337) chloride and glacial acetic acid has been shown to convert ketoxime pivalates to the corresponding ketones under mild conditions. nih.gov Another mild and efficient method utilizes a combination of SnCl₂ and TiCl₃ in an aqueous solvent to achieve deoximation of various ketoximes in good to excellent yields. mdpi.com

Electrochemical Deoximation: An electrochemical protocol has been developed for the generation of carbonyl compounds from oximes. This method is noted for its excellent functional group compatibility and avoids the use of strong acids or chemical oxidants, presenting a green and clean approach. The reaction proceeds via an electrooxidative pathway where water serves as the oxygen nucleophile. organic-chemistry.org

Although these alternative methods have been successfully applied to a range of oximes, specific studies on their application to this compound are not extensively documented in the readily available scientific literature. However, the general principles of these reactions suggest they could be viable alternatives to acid-catalyzed hydrolysis for this compound.

Iminyl Radical Chemistry and Cyclization Reactions of Related Oximes

The N-O bond of oximes can be homolytically cleaved to generate iminyl radicals, which are versatile intermediates in organic synthesis. rsc.org These nitrogen-centered radicals can undergo a variety of reactions, including intramolecular cyclizations to form nitrogen-containing heterocycles. researchgate.netnsf.gov The generation of iminyl radicals can be achieved through various methods, including photoredox catalysis. nsf.gov

While specific studies on the iminyl radical chemistry of this compound are not prevalent, the general reactivity patterns of related oximes provide insight into its potential transformations. For example, O-phenyloximes tethered to alkenes have been shown to undergo 5-exo-trig iminyl radical cyclizations upon microwave irradiation. nsf.gov Similarly, visible-light-mediated generation of iminyl radicals from oxime derivatives has been utilized for hydroimination and iminohydroxylation cyclization reactions. researchgate.net

The presence of the 3'-(trifluoromethyl)phenyl group would likely influence the stability and reactivity of the corresponding iminyl radical. The electron-withdrawing nature of the trifluoromethyl group could affect the energetics of radical formation and subsequent cyclization pathways. Further research in this area could uncover novel synthetic routes to trifluoromethyl-substituted nitrogen heterocycles.

Rearrangement Reactions

The Beckmann rearrangement is a classic reaction of oximes, involving their acid-catalyzed conversion into N-substituted amides. pw.livewikipedia.org This rearrangement is highly stereospecific, with the group anti-periplanar to the oxime's hydroxyl group migrating to the nitrogen atom. stackexchange.com

For an unsymmetrical ketoxime like this compound, two geometric isomers, (E) and (Z), are possible. The Beckmann rearrangement of these isomers would lead to two different amide products. The stereochemistry of the starting oxime dictates which group, the 3'-(trifluoromethyl)phenyl or the methyl group, migrates.

The mechanism of the Beckmann rearrangement typically involves the protonation of the hydroxyl group, followed by the concerted migration of the anti-group and the expulsion of water to form a nitrilium ion. masterorganicchemistry.com This nitrilium ion is then attacked by water, and after tautomerization, the corresponding amide is formed. pw.livewikipedia.org Various acidic reagents can catalyze this rearrangement, including sulfuric acid, polyphosphoric acid, and trifluoroacetic acid. wikipedia.orgunive.it

A study on the Beckmann rearrangement of acetophenone (B1666503) oximes catalyzed by trifluoroacetic acid (TFA) demonstrated high selectivity and quantitative yields of the corresponding amides. unive.it In the case of acetophenone oxime, the phenyl group migrates preferentially. For this compound, the migratory aptitude would depend on the specific isomer undergoing rearrangement. Generally, the group that is anti to the hydroxyl group will migrate. stackexchange.com The electron-withdrawing trifluoromethyl group on the phenyl ring would be expected to decrease the migratory aptitude of the aryl group compared to an unsubstituted phenyl group. However, the stereochemistry of the oxime is the determining factor for the product outcome in the Beckmann rearrangement. pw.live

Influence of the Trifluoromethyl Group on Reactivity

The trifluoromethyl (CF₃) group is a potent electron-withdrawing group that significantly influences the reactivity of the molecule to which it is attached. wikipedia.org Its presence on the phenyl ring of this compound has several key effects:

Acidity of the Oxime Proton: The electron-withdrawing nature of the CF₃ group increases the acidity of the oxime's hydroxyl proton, making it more susceptible to deprotonation under basic conditions.

Electrophilicity of the Carbon Atom: The CF₃ group enhances the electrophilicity of the carbon atom in the C=N bond. This can influence the rate of nucleophilic attack, such as in the acid-catalyzed hydrolysis, where the attack of water is a key step.

Migratory Aptitude in Rearrangements: In the Beckmann rearrangement, the electronic properties of the migrating group can play a role, although the stereochemistry is the dominant factor. The strong electron-withdrawing effect of the CF₃ group would disfavor the migration of the 3'-(trifluoromethyl)phenyl group if it were in a competition based solely on electronic effects. However, the rigid stereochemistry of the oxime determines the migrating group. stackexchange.com

Stability of Intermediates: The CF₃ group can affect the stability of charged or radical intermediates formed during reactions. For instance, it would destabilize a positive charge on the aromatic ring but could influence the stability of a radical intermediate through inductive effects.

Electronic Effects and Reaction Kinetics

The trifluoromethyl (CF₃) group is a potent electron-withdrawing group, primarily through a strong negative inductive effect (-I). This electronic influence is quantitatively described by its Hammett substituent constant. For the meta position, the Hammett constant (σ_m) for the CF₃ group is approximately +0.44. stenutz.eu A positive Hammett constant signifies an electron-withdrawing substituent that deactivates the aromatic ring towards electrophilic substitution and stabilizes anionic species while destabilizing cationic intermediates.

Conversely, in reactions like the Beckmann rearrangement, the presence of electron-withdrawing groups can influence the rate, although the effect is often complex and depends on the specific reaction conditions and the nature of the migrating group. unica.it For acetophenone oximes, electron-withdrawing substituents have been observed to decrease the rate of rearrangement in some acidic media. unica.it This is attributed to the destabilization of the nitrilium ion intermediate that is formed during the rearrangement. wikipedia.orgmasterorganicchemistry.com

Table 1: Hammett Substituent Constants for the Trifluoromethyl Group

| Substituent | Position | Hammett Constant (σ) |

| -CF₃ | meta (m) | +0.44 stenutz.eu |

| -CF₃ | para (p) | +0.53 stenutz.eu |

This table provides the Hammett constants for the trifluoromethyl group, which quantify its electronic effect on a reaction center.

Regioselectivity and Stereoselectivity in Transformations

The transformations of this compound, particularly the Beckmann rearrangement, are governed by strict stereochemical and regiochemical principles.

Regioselectivity: The Beckmann rearrangement of an unsymmetrical ketoxime, such as this compound, can theoretically yield two different amide products, depending on which group migrates from the carbon to the nitrogen atom. The two potential migrating groups are the methyl group and the 3-(trifluoromethyl)phenyl group. The regioselectivity of the Beckmann rearrangement is not primarily determined by the inherent migratory aptitude of the groups but by the stereochemistry of the oxime. rsc.orgtestbook.comstackexchange.com The reaction is highly stereospecific, with the group that is anti-periplanar to the hydroxyl (or leaving group) on the nitrogen atom being the one that migrates. rsc.orgtestbook.comstackexchange.com

Therefore, to control the regioselectivity of the Beckmann rearrangement of this compound, it is essential to control the (E/Z) stereochemistry of the oxime precursor. The (E)-isomer, where the 3-(trifluoromethyl)phenyl group is anti to the hydroxyl group, would yield N-methyl-3-(trifluoromethyl)benzamide. Conversely, the (Z)-isomer, with the methyl group anti to the hydroxyl group, would produce 3'-(trifluoromethyl)acetanilide. The relative stability of the (E) and (Z) isomers can be influenced by steric and electronic factors, and their formation can sometimes be controlled by the reaction conditions used for the oximation.

Stereoselectivity: The Beckmann rearrangement itself is a stereospecific reaction. rsc.org The migration of the anti-periplanar group occurs with retention of configuration at the migrating carbon center. For this compound, the migrating groups are achiral (methyl and the substituted phenyl group), so this aspect of stereoselectivity is not directly observable in the product. However, the stereospecific nature of the rearrangement underscores the importance of the oxime's geometry in determining the final product.

Reaction Pathway Elucidation and Intermediates in Transformations

The elucidation of reaction pathways for transformations of this compound relies on well-established mechanisms for oxime chemistry, supported by spectroscopic studies and computational modeling of related systems. nih.govrsc.org

In the acid-catalyzed Beckmann rearrangement, the reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). masterorganicchemistry.com This is followed by a concerted migration of the group anti to the leaving group to the nitrogen atom, with simultaneous departure of the leaving group. wikipedia.org This step results in the formation of a key intermediate: a nitrilium ion. wikipedia.orgrsc.org For this compound, depending on the migrating group, one of two possible nitrilium ions would be formed.

If the 3-(trifluoromethyl)phenyl group migrates, the intermediate is N-methyl-3-(trifluoromethyl)benzonitrilium ion. If the methyl group migrates, the intermediate is N-(3-trifluoromethylphenyl)acetonitrilium ion. These nitrilium ions are highly electrophilic and are subsequently attacked by a nucleophile, typically a water molecule from the reaction medium. wikipedia.org This addition leads to an imidate intermediate, which then tautomerizes to the final, more stable amide product. wikipedia.org

The direct observation of these intermediates is often challenging due to their high reactivity and short lifetimes. However, their existence is supported by trapping experiments, where other nucleophiles can intercept the nitrilium ion, and by spectroscopic techniques such as in situ NMR spectroscopy in studies of related oxime rearrangements. rsc.orgnih.govrsc.org For instance, solid-state NMR has been used to study the Beckmann rearrangement of acetophenone oxime on solid acid catalysts, identifying protonated oxime species and the resulting amide products. nih.govrsc.org Computational studies on acetophenone oxime have also helped to model the transition states and intermediates, including the formation of a π-complex when a phenyl group migrates. wikipedia.org

In the case of acid-catalyzed hydrolysis, the reaction proceeds through a different pathway. The initial step is the protonation of the oxime nitrogen, followed by the nucleophilic attack of water on the carbon of the C=N bond to form a tetrahedral intermediate. rsc.org The rate-determining step is often the general base-catalyzed loss of hydroxylamine from this protonated tetrahedral intermediate to yield the corresponding ketone, 3'-(trifluoromethyl)acetophenone. wikipedia.org

Spectroscopic Characterization and Structural Analysis of 3 Trifluoromethyl Acetophenone Oxime

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of protons (¹H), carbons (¹³C), and fluorine (¹⁹F) atoms within the 3'-(Trifluoromethyl)acetophenone (B147564) oxime molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and coupling of protons in a molecule. For 3'-(Trifluoromethyl)acetophenone oxime, the spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the hydroxyl proton of the oxime group.

Table 1: Representative ¹H NMR Data for Related Compounds

| Compound | Aromatic Protons (ppm) | Methyl Protons (ppm) | Other Protons (ppm) |

|---|---|---|---|

| (E)-acetophenone oxime rsc.org | 7.20-7.80 (m) | 2.30 (s) | - |

| 3'-(Trifluoromethyl)acetophenone cymitquimica.com | 7.62-8.21 (m) | 2.65 (s) | - |

Data is presented to provide an expected range for the title compound.

Carbon Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the types of carbon atoms in a molecule. The spectrum for this compound would be expected to show signals for the aromatic carbons, the methyl carbon, the ipso-carbon attached to the trifluoromethyl group, the carbon of the trifluoromethyl group itself, and the carbon of the C=N oxime bond.

Experimental ¹³C NMR data for the parent (E)-acetophenone oxime shows the C=N carbon at δ 156.2 ppm and the methyl carbon at δ 12.5 ppm. rsc.org For the precursor 3'-(Trifluoromethyl)acetophenone, the carbonyl carbon appears at approximately δ 196.8 ppm. chemicalbook.com In the oxime, this carbonyl carbon is replaced by the C=N carbon, which is expected to shift upfield. The trifluoromethyl group will cause a characteristic quartet for the carbon to which it is attached due to C-F coupling.

Table 2: Representative ¹³C NMR Data for Related Compounds

| Compound | C=X Carbon (ppm) | Aromatic Carbons (ppm) | Methyl Carbon (ppm) | CF₃ Carbon (ppm) |

|---|---|---|---|---|

| (E)-acetophenone oxime rsc.org | 156.2 (C=N) | 126.2, 128.7, 129.4, 136.7 | 12.5 | - |

| 3'-(Trifluoromethyl)acetophenone chemicalbook.com | 196.8 (C=O) | 126.5-137.9 | 26.7 | ~123 |

Data is presented to provide an expected range for the title compound.

Fluorine Nuclear Magnetic Resonance (¹⁹F NMR) for Trifluoromethyl Group Analysis

Fluorine-19 NMR (¹⁹F NMR) is a powerful tool for the specific detection and analysis of fluorine-containing groups. In this compound, the ¹⁹F NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal provides confirmation of the electronic environment of the CF₃ group. For many trifluoromethyl-substituted aromatic compounds, the ¹⁹F NMR signal appears in the range of δ -60 to -65 ppm relative to CFCl₃. For instance, trifluorotoluene shows a signal at δ -63.72 ppm. colorado.edu

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a molecule. The calculated exact mass of this compound (C₉H₈F₃NO) is 203.0558 Da. researchgate.netnih.gov Experimental HRMS data would be expected to confirm this molecular formula with a high degree of accuracy.

Table 3: HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass (Da) |

|---|---|

| C₉H₈F₃NO | 203.0558 researchgate.netnih.gov |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C=N, and C-F bonds.

The spectrum of the starting material, 3'-(Trifluoromethyl)acetophenone, shows a strong carbonyl (C=O) stretch around 1700 cm⁻¹. nist.gov In the oxime, this band is absent and replaced by a C=N stretching vibration, typically observed in the range of 1690-1640 cm⁻¹. A broad O-H stretching band from the oxime group is expected in the region of 3600-3100 cm⁻¹. The strong C-F stretching vibrations of the trifluoromethyl group are typically found in the 1350-1100 cm⁻¹ region.

Table 4: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| O-H (oxime) | 3600-3100 (broad) |

| C-H (aromatic) | 3100-3000 |

| C=N (oxime) | 1690-1640 |

| C=C (aromatic) | 1600-1450 |

| C-F (trifluoromethyl) | 1350-1100 (strong) |

Based on typical ranges for these functional groups.

X-ray Crystallography for Solid-State Structure Determination

As of the latest literature surveys, a detailed single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible databases. Such a study, when conducted, would yield critical structural parameters. For analogous compounds, such as other trifluoromethylated phenyl derivatives and various oximes, X-ray crystallography has been instrumental. nih.govdntb.gov.ua These studies reveal the significant role of intermolecular interactions, such as hydrogen bonding involving the oxime's hydroxyl group (N-O-H), in dictating the supramolecular architecture. In the case of this compound, it would be expected that the N-O-H group would participate in hydrogen bonding, and the trifluoromethyl group, while generally considered a weak hydrogen bond acceptor, could engage in C-H···F interactions, further stabilizing the crystal packing. dntb.gov.ua

A hypothetical data table for the crystallographic analysis of this compound is presented below to illustrate the type of information that would be obtained from such an experiment.

Interactive Table: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Chemical Formula | C₉H₈F₃NO |

| Formula Weight | 203.16 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value not available |

| b (Å) | Value not available |

| c (Å) | Value not available |

| α (°) | 90 |

| β (°) | Value not available |

| γ (°) | 90 |

| Volume (ų) | Value not available |

| Z (molecules per cell) | 4 |

| Calculated Density (g/cm³) | Value not available |

| R-factor | Value not available |

Note: The values in this table are illustrative and not based on experimental data, as such data is not currently available in public scientific literature.

Other Advanced Spectroscopic Techniques (e.g., EPR for Radical Studies)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique specifically used for studying chemical species that have one or more unpaired electrons. Such species include free radicals, radical ions, and transition metal complexes.

There are no specific EPR studies documented in the scientific literature for radical species derived from this compound. However, EPR spectroscopy would be the primary method to investigate such radicals if they were to be generated, for instance, through oxidation or reduction reactions. The technique is highly sensitive and can provide detailed information about the electronic structure of the radical, including the distribution of the unpaired electron density across the molecule. This is achieved by analyzing the g-factor and hyperfine coupling constants from the EPR spectrum.

In a hypothetical scenario where a radical cation or anion of this compound is formed, EPR spectroscopy could be used to:

Confirm the presence of the radical species.

Identify the location of the unpaired electron. The interaction of the unpaired electron with magnetic nuclei (like ¹H, ¹⁴N, and ¹⁹F) would result in hyperfine splitting patterns, allowing for the mapping of the spin density.

Quantify the radical concentration under specific conditions.

The study of such radicals is crucial in various contexts, including mechanistic studies of redox reactions and understanding potential degradation pathways. The use of spin traps, such as nitrone compounds, could also be employed to detect and identify short-lived radical intermediates that might be formed in reactions involving this compound.

Computational and Theoretical Studies of 3 Trifluoromethyl Acetophenone Oxime

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) stands as a powerful computational tool for investigating the electronic structure and properties of molecules. It provides a framework to predict various molecular characteristics with a good balance of accuracy and computational cost.

Computational studies on the closely related molecule, 3'-(Trifluoromethyl)acetophenone (B147564), utilizing DFT with the B3LYP method and a 6-31+G(d) basis set, have been performed to determine its optimized geometry. semanticscholar.org Such calculations help in identifying the most stable three-dimensional arrangement of atoms. For 3'-(Trifluoromethyl)acetophenone, a potential energy surface (PES) scan was conducted to identify the most stable conformer, which is crucial for subsequent vibrational analysis and property prediction. semanticscholar.org

The electronic structure of a molecule is fundamentally described by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. For 3'-(Trifluoromethyl)acetophenone, time-dependent DFT (TD-DFT) has been employed to determine these frontier orbital energies. semanticscholar.org A smaller HOMO-LUMO gap generally implies higher reactivity.

Furthermore, the distribution of electron density can be visualized through a Molecular Electrostatic Potential (MEP) map. The MEP map for 3'-(Trifluoromethyl)acetophenone has been analyzed to identify the electrophilic and nucleophilic sites within the molecule, which is vital for predicting its interaction with other chemical species. semanticscholar.org

Table 1: Computed Properties for 3'-(Trifluoromethyl)acetophenone Oxime

| Property | Value | Source |

| Molecular Formula | C₉H₈F₃NO | nih.gov |

| Molecular Weight | 203.16 g/mol | nih.gov |

| Exact Mass | 203.05579836 Da | nih.gov |

| Hydrogen Bond Donor Count | 1 | chem960.com |

| Hydrogen Bond Acceptor Count | 1 | nih.gov |

| Rotatable Bond Count | 2 | chem960.com |

| Topological Polar Surface Area | 32.6 Ų | nih.gov |

| XLogP3 | 2.7 | nih.gov |

Note: This data is based on computed properties and provides a general profile of the molecule.

The study of reaction mechanisms involves mapping the energy landscape, which includes the reactants, products, intermediates, and transition states. DFT calculations are instrumental in locating these stationary points on the potential energy surface. google.com For a reaction involving this compound, such as its synthesis from 3'-(Trifluoromethyl)acetophenone and a hydroxylamine (B1172632) salt google.com, computational methods could elucidate the reaction pathway.

By calculating the energies of the transition state structures, chemists can determine the activation energy barriers, which govern the reaction rates. google.com While specific transition state analyses for reactions of this compound are not readily found in the literature, the general methodology would involve locating the saddle point on the potential energy surface corresponding to the highest energy point along the reaction coordinate.

Modeling of Reactivity and Selectivity

Understanding the reactivity and selectivity of a molecule is paramount for controlling chemical reactions. Computational models provide quantitative measures to predict how and where a molecule will react.

Local reactivity indices, on the other hand, pinpoint the most reactive sites within a molecule. These indices are crucial for understanding regioselectivity in chemical reactions.

The regiochemical and stereochemical outcomes of a reaction are often dictated by the electronic and steric properties of the reactants. Computational modeling can help in understanding these preferences. For instance, in cycloaddition reactions, the analysis of local reactivity indices can explain why certain regioisomers are formed preferentially.

While specific studies on the regiochemical and stereochemical preferences of this compound are not available, the principles of computational analysis would involve examining the local electrophilicity and nucleophilicity indices of the different atomic sites within the molecule to predict the most favorable reaction pathways.

Conformational Analysis through Computational Methods

Molecules with rotatable bonds can exist in different spatial arrangements known as conformers. Conformational analysis aims to identify the stable conformers and the energy barriers for their interconversion. researchgate.net For this compound, which has rotatable bonds connecting the phenyl ring and the oxime group, several conformers are possible.

Computational methods, such as potential energy surface scans, can be used to explore the conformational space of the molecule. semanticscholar.org By rotating the dihedral angles of the rotatable bonds and calculating the energy at each step, a conformational energy profile can be generated. The minima on this profile correspond to stable conformers. A detailed conformational analysis of this compound would provide valuable information about its predominant shape in different environments, which can influence its physical properties and biological activity.

Simulation of Spectroscopic Properties

Computational chemistry provides a powerful avenue for investigating the spectroscopic properties of this compound. Through the use of quantum chemical calculations, it is possible to simulate various types of spectra, including infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis). These simulations are invaluable for complementing experimental data, aiding in the assignment of spectral signals, and providing insights into the electronic structure and vibrational modes of the molecule. The most common and reliable methods for these simulations are based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT).

The general approach for simulating the spectroscopic properties of this compound involves several key steps. Initially, the 3D molecular structure of the compound is optimized to find its most stable conformation (lowest energy state). This is typically achieved using a DFT method, such as the widely used B3LYP functional, in conjunction with a suitable basis set (e.g., 6-311++G(d,p)). nih.govuludag.edu.trnih.govlongdom.org Once the optimized geometry is obtained, the same level of theory can be used to calculate the spectroscopic properties.

Infrared (IR) and Raman Spectroscopy Simulation

Theoretical vibrational spectra (IR and Raman) are calculated by computing the second derivatives of the energy with respect to the atomic coordinates. This analysis yields the harmonic vibrational frequencies, which correspond to the fundamental vibrational modes of the molecule. nih.gov DFT calculations at the B3LYP/6-311++G(d,p) level are well-established for providing reliable predictions of vibrational frequencies. nih.govnih.govlongdom.org

The calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of a finite basis set. To improve the agreement with experimental data, the computed wavenumbers are typically scaled using empirical scale factors. nih.gov A detailed assignment of the vibrational modes can be achieved through Total Energy Distribution (TED) analysis, which describes the contribution of each internal coordinate to a particular vibrational mode. nih.govlongdom.org

Below is an illustrative table of how simulated vibrational data for this compound would be presented, based on methodologies applied to similar molecules.

Table 1: Illustrative Simulated Vibrational Frequencies and Assignments for this compound

| Calculated Wavenumber (cm⁻¹) | Scaled Wavenumber (cm⁻¹) | Assignment (based on TED) |

| ~3450 | ~3300 | O-H stretching |

| ~3100 | ~3050 | Aromatic C-H stretching |

| ~1650 | ~1600 | C=N stretching |

| ~1580 | ~1540 | Aromatic C=C stretching |

| ~1340 | ~1300 | C-F stretching (asymmetric) |

| ~1180 | ~1140 | C-F stretching (symmetric) |

| ~1130 | ~1100 | C-N stretching |

| ~950 | ~920 | N-O stretching |

| ~800 | ~780 | Aromatic C-H out-of-plane bending |

Note: The values in this table are hypothetical and serve to illustrate the typical output of a DFT vibrational analysis. Actual values would require specific calculations for this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy Simulation

The prediction of ¹H and ¹³C NMR chemical shifts is a significant application of computational chemistry in structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors. nih.govnih.gov This calculation is typically performed using the DFT/B3LYP method with a basis set such as 6-311++G(d,p), often including a solvent model to better mimic experimental conditions. nih.govuludag.edu.trnih.gov

The calculated isotropic shielding constants (σ) are then converted to chemical shifts (δ) by referencing them to the shielding constant of a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. nih.gov This computational approach is highly effective for assigning complex NMR spectra and for distinguishing between different isomers. nih.gov

An example of how simulated NMR data would be tabulated is provided below.

Table 2: Representative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (δ, ppm) |

| ¹H NMR | |

| OH | ~10.5 |

| Aromatic CH (ortho to C=N) | ~7.8 |

| Aromatic CH (other) | ~7.4 - 7.6 |

| CH₃ | ~2.3 |

| ¹³C NMR | |

| C=N | ~155 |

| Aromatic C-CF₃ | ~131 (q) |

| Aromatic CH | ~125 - 130 |

| CF₃ | ~124 (q) |

| Aromatic C (ipso to C=N) | ~137 |

| CH₃ | ~13 |

Note: These are example values based on typical shifts for similar structures and would need to be confirmed by specific GIAO calculations. The 'q' denotes a quartet splitting pattern expected for carbons coupled to the CF₃ group.

Ultraviolet-Visible (UV-Vis) Spectroscopy Simulation

The simulation of electronic absorption spectra (UV-Vis) is carried out using Time-Dependent Density Functional Theory (TD-DFT). nih.govmdpi.com This method calculates the vertical excitation energies from the ground state to various excited states, as well as the oscillator strengths for these transitions. The oscillator strength is a measure of the probability of a particular electronic transition occurring. nih.gov

These calculations are typically performed on the optimized ground-state geometry using a functional like B3LYP and a suitable basis set. The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is often crucial for obtaining results that are in good agreement with experimental spectra recorded in solution. nih.gov The calculated excitation energies (in eV) are converted to wavelengths (in nm) to generate a theoretical spectrum, which can then be compared with experimental measurements to understand the electronic transitions, such as n → π* and π → π*. mdpi.com

A sample table representing the output of a TD-DFT calculation is shown below.

Table 3: Exemplary Simulated UV-Vis Absorption Data for this compound

| Excitation Energy (eV) | Wavelength (λ, nm) | Oscillator Strength (f) | Major Contribution |

| ~4.5 | ~275 | ~0.35 | π → π |

| ~4.1 | ~302 | ~0.02 | n → π |

Note: This table is for illustrative purposes only. The actual absorption maxima and electronic transitions would be determined by specific TD-DFT calculations.

Derivatization and Functional Studies of 3 Trifluoromethyl Acetophenone Oxime

Synthesis of Novel Derivatives

The reactivity of the oxime group in 3'-(Trifluoromethyl)acetophenone (B147564) oxime allows for the synthesis of a diverse array of novel derivatives. These derivatization strategies typically target the hydroxyl group of the oxime, leading to the formation of esters and ethers, or involve the entire oxime functionality in cyclization reactions to form heterocyclic structures.

Oxime Esters and Ethers

The synthesis of oxime esters and ethers from 3'-(Trifluoromethyl)acetophenone oxime is a common strategy to introduce new functional groups and modify the compound's properties.

Oxime Esters: The formation of oxime esters can be achieved through the reaction of the oxime with acylating agents. For instance, the reaction of acetophenone (B1666503) oximes with reagents like trifluoroacetic anhydride (B1165640) can yield O-trifluoroacetyl acetophenone oxime derivatives. unive.it This acylation is a key step in certain synthetic transformations, such as the Beckmann rearrangement, where the ester functions as a good leaving group. unive.it The general synthesis of oxime esters can be adapted from established methods, such as reacting an acetophenone oxime derivative with a suitable acyl chloride, like terphthaloyl chloride, under basic conditions to yield the corresponding oxime ester. rsc.org

Oxime Ethers: The synthesis of oxime ethers is particularly significant due to their presence in a number of biologically active compounds, including fungicides. mdpi.com The most prominent example is the synthesis of the fungicide Trifloxystrobin (B1683241), where this compound is a crucial precursor. unive.itnih.govguidechem.com In the synthesis of Trifloxystrobin, the oxime is typically reacted with a substituted benzyl (B1604629) bromide in the presence of a base to form the corresponding oxime ether. wikipedia.org This etherification reaction is a cornerstone of its industrial production. The general principle of forming oxime ethers involves the deprotonation of the oxime's hydroxyl group with a base, followed by nucleophilic substitution with an alkyl or aryl halide.

A variety of oxime ether derivatives have been synthesized and studied for their biological activities. For example, a series of fluorinated 7-hydroxycoumarin derivatives containing an oxime ether moiety have been prepared and evaluated for their antifungal properties. nih.gov Similarly, novel oxime ether strobilurin derivatives containing substituted benzofurans have been synthesized and shown to possess good fungicidal activities. nih.gov

Table 1: Examples of Oxime Ester and Ether Derivatives

| Derivative Type | General Structure/Example | Synthetic Precursors | Key Reaction | Reference(s) |

| O-Trifluoroacetyl Oxime Ester | O-trifluoroacetyl acetophenone oxime | Acetophenone oxime, Trifluoroacetic anhydride | Acylation | unive.it |

| Terphthaloyl Oxime Ester | Bis(acetophenone oxime) terphthalate | Acetophenone oxime, Terphthaloyl chloride | Esterification | rsc.org |

| Trifloxystrobin (Oxime Ether) | (E,E)-methoxyimino-{2-[1-(3-trifluoromethyl-phenyl)-ethylideneaminooxymethyl]-phenyl}-acetic acid methyl ester | This compound, Substituted benzyl bromide | Williamson ether synthesis | wikipedia.org |

| Coumarin Oxime Ether | 7-((alkoxyimino)methyl)coumarin | 7-formylcoumarin, Hydroxylamine (B1172632), Alkyl halide | Oximation, Etherification | nih.gov |

| Benzofuran Oxime Ether | Strobilurin derivatives | Substituted benzofuranone oxime, Benzyl bromide | Etherification | nih.gov |

Heterocyclic Compounds Derived from this compound

The oxime functionality of this compound serves as a versatile synthon for the construction of various heterocyclic rings, which are prevalent in pharmaceuticals and agrochemicals.

Isoxazoles and Isoxazolines: One of the most common applications of oximes in heterocyclic synthesis is their conversion to nitrile oxides, which can then undergo [3+2] cycloaddition reactions with alkynes or alkenes to produce isoxazoles and isoxazolines, respectively. rsc.org The in-situ generation of the nitrile oxide from the corresponding aldoxime or ketoxime is a widely used method. rsc.orgbeilstein-journals.orgresearchgate.net For instance, trifluoromethyl aldoxime can be oxidized with diacetoxyiodobenzene (B1259982) (DIB) to generate trifluoroacetonitrile (B1584977) oxide, which then reacts with various dipolarophiles. beilstein-journals.org This methodology can be applied to this compound to synthesize a range of 3-(3'-(trifluoromethyl)phenyl)-substituted isoxazoles and isoxazolines.

Pyrazoles and Triazoles: Pyrazole (B372694) and triazole derivatives containing a trifluoromethyl group are also of significant interest due to their biological activities. googleapis.comgoogle.comnumberanalytics.com While direct synthesis from this compound is less commonly reported, general methods for pyrazole synthesis often involve the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) derivatives. google.com It is conceivable that derivatives of 3'-(Trifluoromethyl)acetophenone could be transformed into suitable 1,3-dicarbonyl precursors for this purpose. The synthesis of trifluoromethyl-substituted triazoles often involves the reaction of CF3-ynones with sodium azide (B81097) or the multicomponent reaction of trifluoroacetimidoyl chlorides with hydrazine. researchgate.netnumberanalytics.com

Pyridines: The synthesis of pyridine (B92270) rings can be achieved through various condensation reactions. While direct cyclization of this compound into a pyridine is not a standard transformation, the parent ketone, 3'-(Trifluoromethyl)acetophenone, can be a precursor for substituted pyridines. nih.gov For example, the synthesis of trifluoromethyl-substituted pyridines can be achieved by constructing the pyridine ring from a trifluoromethyl-containing building block. nih.gov

Other Heterocycles via Rearrangements: The Beckmann and Neber rearrangements of oximes provide pathways to nitrogen-containing heterocycles or their precursors. The Beckmann rearrangement of ketoximes, typically catalyzed by acid, yields substituted amides. wikipedia.orgwikipedia.orgmasterorganicchemistry.com For this compound, this would lead to N-(3-(trifluoromethyl)phenyl)acetamide. This reaction is stereospecific, with the group anti-periplanar to the leaving group on the nitrogen migrating. wikipedia.org The Neber rearrangement, on the other hand, converts a ketoxime into an α-amino ketone via an azirine intermediate, which can be a valuable precursor for other heterocyclic systems. numberanalytics.comwikipedia.org

Table 2: Heterocyclic Systems Derived from Oximes

| Heterocycle | General Synthetic Strategy | Key Intermediate from Oxime | Reagents/Conditions | Reference(s) |

| Isoxazoles/Isoxazolines | [3+2] Cycloaddition | Nitrile Oxide | Oxidant (e.g., DIB), Alkyne/Alkenes | beilstein-journals.orgresearchgate.net |

| Pyrazoles | Condensation | 1,3-Dicarbonyl (from ketone) | Hydrazine derivatives | google.com |

| Triazoles | Cycloaddition/Condensation | CF3-ynone (from ketone) or Trifluoroacetimidoyl chloride | NaN3 or Hydrazine/C1 source | researchgate.netnumberanalytics.com |

| Amides (via Beckmann) | Rearrangement | Oxime | Acid catalyst (e.g., H2SO4, PPA) | wikipedia.orgwikipedia.orgmasterorganicchemistry.com |

| α-Amino ketones (via Neber) | Rearrangement | O-Sulfonyl oxime | Base, then hydrolysis | numberanalytics.comwikipedia.org |

Structure-Activity Relationship (SAR) Studies in Chemical Design

The biological and chemical properties of derivatives of this compound are significantly influenced by the presence and position of the trifluoromethyl group, as well as by modifications to the oxime functionality. SAR studies are crucial for optimizing these properties for specific applications.

Correlation of Trifluoromethyl Group Position with Chemical Functionality

The trifluoromethyl (CF3) group is a key functional group in medicinal and agricultural chemistry due to its unique electronic properties and metabolic stability. mdpi.com Its strong electron-withdrawing nature and high lipophilicity can profoundly impact a molecule's reactivity, binding affinity to biological targets, and pharmacokinetic profile.

In the context of this compound derivatives, the position of the CF3 group on the phenyl ring is critical. The meta-position (3'-position) influences the electronic distribution of the entire molecule. This electronic effect can alter the reactivity of the oxime group and the aromatic ring. For example, the electron-withdrawing CF3 group can affect the rate and regioselectivity of cycloaddition reactions involving the oxime-derived nitrile oxide. nih.govresearchgate.net Theoretical studies on the [3+2] cycloaddition reactions of nitrones with trifluoromethyl-substituted ethylenes have shown that the CF3 group can increase the reactivity of the system. researchgate.net

Furthermore, in the context of fungicides like Trifloxystrobin, the 3'-trifluoromethylphenyl moiety is essential for its biological activity. SAR studies on related fungicide classes, such as arylpyrazole pyrimidine (B1678525) ethers, have demonstrated that the nature and position of substituents on the phenyl ring significantly affect their fungicidal efficacy. rsc.org Similarly, studies on phenylpyrazole derivatives have shown that fluorine substitution on the benzene (B151609) ring can enhance insecticidal activity. nih.gov

Impact of Oxime Derivatization on Reaction Outcomes

Derivatization of the oxime group in this compound has a direct and predictable impact on the outcome of subsequent reactions.

Modulation of Reactivity in Cycloadditions: As mentioned earlier, the conversion of the oxime to a nitrile oxide is a key step for synthesizing isoxazoles and isoxazolines. The method of in-situ generation of the nitrile oxide from the oxime can influence the reaction's scope and efficiency. The choice of oxidizing agent is critical in this transformation. beilstein-journals.org

Influence on Biological Activity: In the case of biologically active compounds, the nature of the group attached to the oxime oxygen is paramount. For strobilurin fungicides, the specific oxime ether linkage is crucial for binding to the target site (the Qo site of cytochrome b) and exerting its inhibitory effect. nih.gov SAR studies on oxime ether strobilurin derivatives have shown that variations in the substituent on the ether linkage can lead to significant changes in fungicidal activity against different pathogens. nih.gov

Applications as Synthetic Intermediates in Advanced Chemical Syntheses

This compound is a valuable synthetic intermediate, primarily due to its role in the industrial synthesis of the broad-spectrum foliar fungicide, Trifloxystrobin. nih.govguidechem.com The synthesis of Trifloxystrobin involves the etherification of this compound with a substituted benzyl bromide. wikipedia.org

Beyond its application in agrochemicals, the versatile reactivity of the oxime and the presence of the trifluoromethylphenyl group make it a useful building block for a variety of other advanced chemical syntheses. The parent ketone, 3'-(trifluoromethyl)acetophenone, is a key intermediate for various pharmaceuticals and dyes. guidechem.comprepchem.compatsnap.com The oxime itself can be readily converted back to the ketone by hydrolysis, or it can be used directly in reactions like the Beckmann rearrangement to produce amides, which are important structural motifs in many biologically active molecules. unive.itresearchgate.net

The ability to generate heterocyclic compounds such as isoxazoles, pyrazoles, and pyridines from oxime precursors or their parent ketones opens up avenues for the synthesis of a wide range of novel compounds with potential applications in materials science and medicinal chemistry. nih.govbeilstein-journals.orggoogle.comgoogleapis.com The trifluoromethyl group often imparts desirable properties such as increased metabolic stability and enhanced binding affinity to these final products. mdpi.com

Role in Agrochemical Synthesis (e.g., Trifloxystrobin Precursors)

This compound is a critical intermediate in the synthesis of the broad-spectrum foliar fungicide, trifloxystrobin. nih.govprepchem.comgoogle.com Trifloxystrobin is a synthetic analog of the natural strobilurins and functions by inhibiting mitochondrial respiration in fungi, thus preventing their growth and proliferation. The synthesis of trifloxystrobin typically involves the condensation of this compound with a substituted phenylacetate (B1230308) derivative.

Several patented methods highlight the importance of this oxime in producing trifloxystrobin efficiently. One common route involves the reaction of this compound with (E)-2-(2-bromomethylphenyl)-2-methoxyiminoacetic acid methyl ester. nih.gov This condensation reaction is a key step in forming the final trifloxystrobin molecule.

A green synthesis method has been developed to produce trifloxystrobin in high yields. google.com This process involves the condensation of methyl 2-bromomethyl-(alpha E) methoxyiminobenzene acetate (B1210297) with m-trifluoromethyl acetophenone oxime. google.com The reaction is carried out under the dual catalytic action of a phosphine-containing ligand catalyst and 1,8-Diazabicycloundec-7-ene (DBU) as a base. google.com This method is noted for its milder reaction conditions, shorter reaction times, and reduced solvent usage, making it an environmentally friendlier approach. google.com

The table below summarizes findings from various studies on the synthesis of trifloxystrobin using this compound, showcasing different reaction conditions and the resulting yields.

Interactive Data Table: Synthesis of Trifloxystrobin

| Precursor 1 | Precursor 2 | Catalyst/Base | Solvent | Reaction Conditions | Yield | Reference |

| This compound | (E)-2-(2-bromomethylphenyl)-2-methoxyiminoacetic acid methyl ester | Sodium Hydride (NaH) | Dimethylformamide (DMF) | Not specified | Not specified | nih.gov |

| m-Trifluoromethylacetophenone oxime (9.8g, 0.048mol) | Methyl 2-bromomethyl-(alpha E) methoxyiminobenzene acetate (12.6g, 0.04mol) | Phosphine-containing ligand (0.1g), DBU (4.2g) | DMF (60ml) | 0°C to 15°C, 2 hours | 91.1% | google.com |

| 1-(3-trifluoromethyl-phenyl)-ethanone oxime | (E)-2-(2-bromomethylphenyl)-2-methoxyiminoacetic acid methyl ester | Base (unspecified), optional phase transfer catalyst | Unspecified solvent(s) | Not specified | Not specified | nih.gov |

Utility in Other Specialty Chemical Syntheses

While the primary and most extensively documented application of this compound is in the agrochemical sector as a precursor to trifloxystrobin, its potential utility extends to other areas of specialty chemical synthesis. chemicalbook.com The presence of the trifluoromethyl group and the oxime functionality makes it a valuable building block for creating more complex molecules.

The literature suggests that this compound is an important intermediate for the preparation of pharmaceuticals, dyestuffs, and perfumes. chemicalbook.com However, specific, publicly documented examples of its use in the synthesis of other named specialty chemicals are less common compared to its role in agrochemical production.

The reactivity of the oxime group allows for various chemical transformations, opening possibilities for its use in creating diverse molecular architectures. For instance, oximes can be key starting materials in the synthesis of substituted pyridines, which are important structural motifs in many biologically active molecules. nih.gov While direct synthesis of such compounds from this compound is not extensively detailed in readily available literature, the fundamental reactivity of the oxime group suggests its potential in such synthetic pathways.

Further research and development may lead to broader applications of this compound in the synthesis of a wider range of specialty chemicals, leveraging its unique structural features for the creation of novel and functional molecules.

Conclusion and Outlook

Summary of Key Research Findings

3'-(Trifluoromethyl)acetophenone (B147564) oxime has emerged as a valuable and versatile building block in modern synthetic organic chemistry. Its utility stems from the strategic placement of the trifluoromethyl (CF3) group on the aromatic ring and the reactive oxime functionality. The CF3 group, with its strong electron-withdrawing nature, high lipophilicity, and metabolic stability, makes this compound an attractive precursor for synthesizing molecules with potential applications in medicinal and agricultural chemistry. mdpi.combohrium.com

Key research has demonstrated its role as a crucial intermediate in the synthesis of trifloxystrobin (B1683241), a broad-spectrum foliar fungicide used extensively in plant protection. chemicalbook.com This highlights the compound's industrial relevance. Furthermore, the oxime moiety serves as a linchpin for a variety of chemical transformations. The Beckmann rearrangement of this oxime to yield the corresponding acetanilide (B955) derivative is a notable reaction, providing a pathway to N-aryl amides which are important structural motifs in pharmaceuticals. wikipedia.orgunive.itmasterorganicchemistry.com Studies have explored this rearrangement using various catalysts, including trifluoroacetic acid, which can facilitate the reaction with high selectivity and yield. unive.itresearchgate.net

The compound is also a key reactant in the synthesis of diverse fluorinated heterocyclic compounds. nih.govnih.gov The presence of the trifluoromethyl group often enhances the reactivity of molecules in cycloaddition reactions, making this oxime a valuable precursor for creating complex molecular architectures. nih.gov For instance, research has shown its utility in the modular synthesis of pharmacologically significant fluorinated pyridines through a transition-metal-free N-O bond reduction and subsequent cyclization. nih.gov Additionally, methods have been developed for the electrochemical trifluoromethylation of related alkenyl oximes to produce CF3-functionalized isoxazolines and cyclic nitrones, showcasing the adaptability of the oxime platform in radical fluorination strategies. rsc.org

Table 1: Summary of Investigated Reactions and Applications

| Reaction Type | Reagents/Conditions | Product Class | Significance/Application |

|---|---|---|---|

| Oximation | Hydroxylamine (B1172632) salt, base | 3'-(Trifluoromethyl)acetophenone oxime | Synthesis of the title compound google.comprepchem.com |

| Beckmann Rearrangement | Trifluoroacetic acid (TFA) | N-Aryl amides | Access to important pharmaceutical scaffolds unive.itresearchgate.net |

| Fungicide Synthesis | Multi-step synthesis | Trifloxystrobin | Key intermediate in agrochemical production chemicalbook.com |

| Heterocycle Synthesis | NH4I-based reduction | Fluorinated pyridines | Modular synthesis of bioactive heterocycles nih.gov |

| Radical Cyclization | Electrochemical methods | CF3-isoxazolines, nitrones | Green chemistry approach to fluorinated heterocycles rsc.org |

Unexplored Research Avenues and Future Directions

Despite the progress made, significant opportunities remain for further investigation into the chemistry of this compound. The full scope of its reactivity and potential applications has yet to be realized.

New Catalytic Systems: While acid-catalyzed Beckmann rearrangements have been studied, there is scope for exploring novel catalytic systems. wikipedia.orgunive.it This could include photoredox catalysis or the use of more sustainable and reusable solid acid catalysts to improve the environmental footprint of the transformation. Investigating the stereospecificity of the rearrangement under various conditions could also yield valuable mechanistic insights and control over product formation. wikipedia.org

Asymmetric Transformations: The development of asymmetric reactions involving the oxime functionality is a major unexplored area. Catalytic, stereocontrolled additions to the C=N bond or asymmetric rearrangements could provide enantiomerically enriched fluorinated building blocks, which are highly sought after in pharmaceutical development.